Stereochemical Purity: (S)-Enantiomer vs. Racemic Mixture Differentiation
The target compound is the (S)-enantiomer of 3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate, in contrast to the more widely available racemic mixture (RS)-3-Bromo Nornicotine free base (CAS 71719-06-7). The (S)-enantiomer has been specifically characterized and catalogued with CAS 1415566-33-4, whereas the (R)-enantiomer carries CAS 83023-56-7 and the racemate carries CAS 71719-06-7 [1]. The stereochemical configuration at the pyrrolidine C2 position is defined, and the resolution of 5-bromonornicotine into its pure (R)- and (S)-enantiomers has been demonstrated to yield material of high enantiomeric purity suitable for downstream asymmetric synthesis applications [2]. The availability of a defined (S)-enantiomer as the oxalate salt eliminates the ambiguity and potential variable biological outcomes associated with racemic mixtures.
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | Defined (S)-enantiomer; CAS 1415566-33-4 |
| Comparator Or Baseline | Racemic mixture (RS)-3-Bromo Nornicotine; CAS 71719-06-7; and (R)-enantiomer; CAS 83023-56-7 |
| Quantified Difference | Single enantiomer vs. racemic mixture (50:50 enantiomeric ratio) or opposite enantiomer |
| Conditions | Chiral center at pyrrolidine C2 position; stereochemistry verified by chiral HPLC or optical rotation methods |
Why This Matters
Procurement of a defined single enantiomer eliminates stereochemical ambiguity and ensures experimental reproducibility in chiral recognition studies, asymmetric synthesis, and enantioselective biological assays.
- [1] ChemSrc. (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine oxalate. CAS 1415566-33-4. Accessed 2025. View Source
- [2] Jacob P III. Resolution of (±)-5-bromonornicotine. Synthesis of (R)- and (S)-nornicotine of high enantiomeric purity. The Journal of Organic Chemistry. 1982;47(21):4165-4167. View Source
